2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine family, characterized by a fused thiazole-pyridazine core. Its structure includes a thiophen-2-yl substituent at position 7, a methyl group at position 2, and a tetrahydrofuran-2-ylmethyl acetamide side chain.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIZVVNODCDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s closest analog is N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which replaces the tetrahydrofuran-2-ylmethyl group with a 4-chlorophenyl moiety. Key differences include:
The tetrahydrofuran group in the target compound likely enhances solubility and bioavailability compared to the chlorophenyl analog, which may favor membrane permeability but limit aqueous solubility .
Functional Group Impact on Bioactivity
Analogous compounds, such as 5-(2,4-difluorophenyl)-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (), highlight the role of electron-withdrawing groups (e.g., fluorine) in modulating receptor binding.
Alkylation and Acetamide Side-Chain Formation
The synthesis of the acetamide side chain in the target compound parallels methods described for 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). Sodium methylate-mediated alkylation (2.6–2.8-fold excess) is critical for introducing the tetrahydrofuran-2-ylmethyl group, a step that contrasts with the chlorophenyl analog’s synthesis, which likely uses aryl halide coupling .
Stability and Byproduct Formation
Thiazolo-pyridazine derivatives are prone to hydrolysis at the 4-oxo position. The tetrahydrofuran group may stabilize the lactam ring compared to simpler alkyl substituents, as seen in 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carbonyl azide (), which lacks such stabilizing groups .
Pharmacological and Toxicological Considerations
While direct toxicity data for the target compound are unavailable, revisions to TRI reports () emphasize the importance of monitoring heavy metal byproducts (e.g., zinc, lead) in large-scale syntheses. The tetrahydrofuran group may reduce hepatotoxicity risks compared to chlorinated analogs, which are associated with bioaccumulation concerns .
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